4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol
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Overview
Description
4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol is an organic compound with a complex structure that includes a piperidine ring substituted with ethylbenzyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol typically involves multiple steps. One common method starts with the chloromethylation of ethylbenzene using acetal, chlorosulfonic acid, and a Lewis acid catalyst to produce 4-ethylbenzyl chloride . This intermediate can then undergo further reactions to introduce the piperidine ring and the necessary methyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors or enzymes and modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol include other piperidine derivatives with different substituents. These might include compounds with different alkyl or aryl groups attached to the piperidine ring.
Uniqueness
What sets this compound apart is its specific combination of substituents, which can confer unique chemical and biological properties
Properties
IUPAC Name |
4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-15-6-8-16(9-7-15)11-17(19)10-14(3)18(4)12-13(17)2/h6-9,13-14,19H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRRKKPZIBEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CC(N(CC2C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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